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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121 Get Quote

Technical Support Center: PF-06843195
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using PF-06843195, a highly

selective PI3Kα inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-06843195?

PF-06843195 is a potent and highly selective inhibitor of the p110α isoform of phosphoinositide

3-kinase (PI3Kα). Its primary mechanism of action is the suppression of the PI3K/mTOR

signaling pathway, which is frequently dysregulated in human cancers.[1][2] By inhibiting

PI3Kα, PF-06843195 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2)

to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger that activates

downstream signaling proteins such as AKT. This ultimately leads to decreased cell

proliferation and survival in cancer cells with activating PIK3CA mutations.

Q2: What is the selectivity profile of PF-06843195 against other PI3K isoforms and mTOR?

PF-06843195 exhibits high selectivity for PI3Kα over other Class I PI3K isoforms (β and δ) and

the mammalian target of rapamycin (mTOR).[1] This selectivity is attributed to its specific

binding mode within the ATP-binding pocket of the PI3Kα catalytic subunit. The table below

summarizes the inhibitory activity of PF-06843195 against various PI3K isoforms and mTOR.

Q3: What are the known on-target and potential off-target effects of PF-06843195?
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The primary on-target effects of PF-06843195 are the inhibition of PI3Kα-mediated signaling,

leading to anti-proliferative effects in cancer cells. Due to the role of PI3Kα in normal

physiological processes, on-target effects in non-cancerous tissues can manifest as adverse

effects. Common on-target toxicities associated with PI3Kα inhibitors include hyperglycemia,

rash, and diarrhea.

While PF-06843195 is highly selective for PI3Kα, the potential for off-target effects on other

kinases should be considered, especially at higher concentrations. A comprehensive, publicly

available kinome-wide scan for PF-06843195 is not readily available. Therefore, researchers

should be vigilant for unexpected cellular phenotypes.

Q4: How can I mitigate potential off-target effects in my experiments?

Mitigating off-target effects is crucial for accurate interpretation of experimental results. Here

are some strategies:

Use the Lowest Effective Concentration: Perform dose-response experiments to determine

the minimal concentration of PF-06843195 required to achieve the desired on-target effect

(e.g., inhibition of AKT phosphorylation).

Use Multiple Cell Lines: Confirm your findings in more than one cell line to ensure the

observed phenotype is not cell-line specific.

Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-

resistant mutant of PI3Kα. If the phenotype is on-target, it should be reversed.

Use a Structurally Unrelated PI3Kα Inhibitor: Compare the phenotype induced by PF-
06843195 with that of another potent and selective PI3Kα inhibitor with a different chemical

scaffold. Consistent results strengthen the evidence for an on-target effect.

Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-06843195
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Target Assay Type IC50 (nM) Ki (nM)
Selectivity vs.
PI3Kα

PI3Kα Biochemical - <0.018[1][2] -

PI3Kβ Biochemical - - >1389-fold

PI3Kδ Biochemical - 0.28 >15-fold

mTOR Biochemical - - High

PI3Kα
Cell-based

(Rat1)
18 - -

PI3Kβ
Cell-based

(Rat1)
360 - 20-fold

PI3Kδ
Cell-based

(Rat1)
160 - 9-fold

mTOR
Cell-based

(Rat1)
1500 - 83-fold

Table 2: Cellular Activity of PF-06843195 in Cancer Cell Lines

Cell Line Assay IC50 (nM)

MCF7 (Breast Cancer) Proliferation 62

T47D (Breast Cancer) Proliferation 32

MCF7 (Breast Cancer) pAKT (T308) Inhibition 7.8

T47D (Breast Cancer) pAKT (T308) Inhibition 8.7

Mandatory Visualizations
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Caption: PI3Kα Signaling Pathway and Inhibition by PF-06843195.

Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed.

Possible Cause 1: Off-target effects.

Troubleshooting Steps:
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Perform a dose-response curve: Determine if the unexpected phenotype is only

observed at high concentrations of PF-06843195. On-target effects should typically

occur at concentrations consistent with its PI3Kα IC50.

Conduct a kinome scan: To identify potential off-target kinases, profile PF-06843195
against a broad panel of kinases.

Use orthogonal validation: Treat cells with a structurally different PI3Kα inhibitor. If the

unexpected phenotype persists, it is less likely to be an off-target effect of PF-
06843195's specific chemical structure.

Possible Cause 2: Activation of compensatory signaling pathways.

Troubleshooting Steps:

Analyze related pathways: Use techniques like Western blotting or phospho-kinase

arrays to investigate the activation state of other signaling pathways (e.g., MAPK/ERK)

upon treatment with PF-06843195.

Combination treatment: If a compensatory pathway is identified, consider co-treating

with an inhibitor of that pathway to see if the original phenotype is restored.

Issue 2: High levels of cell toxicity at concentrations expected to be selective for PI3Kα.

Possible Cause 1: On-target toxicity in the specific cell line.

Troubleshooting Steps:

Assess PI3K pathway dependency: Confirm that the cell line is indeed dependent on

the PI3Kα pathway for survival.

Titrate the concentration: Determine the lowest concentration that inhibits pAKT without

causing widespread cell death.

Possible Cause 2: Off-target toxicity.

Troubleshooting Steps:
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Follow the steps for identifying off-target effects as described in "Issue 1".

Perform a rescue experiment: Introduce a drug-resistant mutant of a suspected off-

target kinase to see if it mitigates the toxicity.
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Caption: Troubleshooting workflow for unexpected phenotypes.
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Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of PF-06843195 against

a broad range of kinases. Commercial services are available for comprehensive kinome

scanning.

Compound Preparation: Prepare a concentrated stock solution of PF-06843195 in a suitable

solvent (e.g., DMSO).

Kinase Panel Selection: Choose a kinase panel that represents a diverse range of the

human kinome.

Binding or Activity Assay:

Binding Assays (e.g., KiNativ, Kinobeads): These methods assess the ability of the

compound to compete with a broad-spectrum ligand for binding to kinases in a cell lysate.

Activity Assays (e.g., radiometric or fluorescence-based assays): These assays measure

the direct inhibition of kinase activity against a specific substrate.

Data Analysis: The results are typically presented as a percentage of inhibition at a fixed

concentration or as IC50/Ki values for the inhibited kinases. This allows for the identification

of potential off-target interactions.

Protocol 2: Cellular Target Engagement Assay (Western Blot for pAKT)

This protocol confirms the on-target activity of PF-06843195 in a cellular context by measuring

the phosphorylation of AKT, a downstream effector of PI3Kα.

Cell Culture and Treatment:

Plate cells (e.g., MCF7 or T47D) and allow them to adhere overnight.

Starve the cells in serum-free media for 4-6 hours.
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Treat the cells with a range of concentrations of PF-06843195 for 1-2 hours. Include a

vehicle control (e.g., DMSO).

Stimulate the PI3K pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes.

Cell Lysis:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Western Blotting:

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against phospho-AKT (e.g., pAKT-S473 or

pAKT-T308) and total AKT.

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Incubate with the appropriate secondary antibodies and visualize the protein bands using

a chemiluminescence detection system.

Data Analysis:

Quantify the band intensities and normalize the phospho-AKT signal to the total AKT

signal. This will demonstrate the dose-dependent inhibition of PI3Kα signaling by PF-
06843195.
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Caption: Western blot workflow for pAKT inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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